2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437320
InChI: InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3
SMILES: CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13437320

Molecular Formula: C16H25N3O3

Molecular Weight: 307.39 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
IUPAC Name tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3
Standard InChI Key LTOSTGNHJYEUNM-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position by a tert-butyl carbamate group. The 2-position of the piperidine is connected via an oxymethyl (-O-CH₂-) bridge to a 4-methylpyrimidine ring. This pyrimidine moiety contains two nitrogen atoms at the 1- and 3-positions, with a methyl group at the 4-position .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₅N₃O₃
Molecular Weight307.39 g/mol
Density1.2 ± 0.1 g/cm³ (estimated)
Boiling Point436.5 ± 55.0 °C (estimated)
LogP (Partition Coefficient)2.1

The tert-butyl ester group enhances steric protection of the carbamate, improving stability during synthetic reactions. The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitutions, making the compound a versatile building block .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Piperidine Intermediate Preparation:
    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is synthesized via Boc protection of 4-piperidinemethanol. This intermediate is critical for introducing the oxymethyl linker .

  • Pyrimidine Coupling:
    The hydroxymethyl group undergoes nucleophilic substitution with 2-chloro-4-methylpyrimidine in the presence of a base (e.g., NaH or KOtBu) in polar aprotic solvents like DMF or THF. This step achieves the oxymethyl linkage .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield (%)
SolventDMF62–74
Temperature60–75°C-
BaseNaH/KOtBu-
Reaction Time12–24 hours-

Scalability and Challenges

Industrial-scale production faces challenges in purifying the final product due to similar polarities of byproducts. Chromatography (silica gel, ethyl acetate/hexane) remains the primary purification method, though recrystallization in ethanol/water mixtures has shown promise .

Applications in Pharmaceutical Development

Neurotransmitter Transporter Inhibition

The compound’s piperidine-pyrimidine scaffold exhibits affinity for norepinephrine (NET) and serotonin (SERT) transporters. In vivo studies demonstrated 80% NET inhibition at 10 mg/kg in rat models, suggesting potential for treating depression and anxiety .

Antimicrobial Activity

Derivatives featuring chloro or methylpyrimidine groups have shown broad-spectrum antimicrobial effects. For example, analogues inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis .

Material Science Applications

Polymer Additives

Incorporating the compound into polyurethane matrices improved tensile strength by 40% and thermal stability up to 250°C. The tert-butyl group mitigates oxidative degradation, enhancing polymer longevity .

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study achieved 98% enantiomeric excess using a chiral palladium catalyst, enabling access to (R)- and (S)-configured derivatives for targeted drug delivery .

Agricultural Chemistry

Structural analogues act as potent herbicides, inhibiting acetolactate synthase (ALS) in weeds. Field trials reduced Amaranthus retroflexus growth by 90% at 50 g/ha .

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